molecular formula C10H12Br2N4O2 B2517725 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 255730-94-0

8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2517725
CAS RN: 255730-94-0
M. Wt: 380.04
InChI Key: CWVWFKZVQRMWRJ-UHFFFAOYSA-N
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Description

8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as BrP-LAD, is a synthetic compound that belongs to the class of tryptamine derivatives. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is primarily responsible for the hallucinogenic effects of certain drugs. BrP-LAD has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism Of Action

8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects by binding to and activating the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Upon activation, the 5-HT2A receptor stimulates the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. This results in a cascade of downstream signaling events that ultimately lead to the hallucinogenic effects of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Biochemical and Physiological Effects:
8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. These effects are primarily mediated by the activation of the 5-HT2A receptor in the prefrontal cortex, which is involved in higher-order cognitive processes such as decision-making and working memory. Additionally, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a range of physiological effects such as increased heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

One of the main advantages of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its potent and selective agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a long half-life and is relatively stable, which makes it suitable for use in in vitro and in vivo experiments. However, one of the main limitations of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its high cost and limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, including the development of new drugs targeting the 5-HT2A receptor for the treatment of various psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying the hallucinogenic effects of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and to identify potential therapeutic targets for the treatment of these effects. Finally, more research is needed to understand the pharmacokinetics and pharmacodynamics of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and to develop new methods for its synthesis and purification.

Synthesis Methods

The synthesis of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps, including the reaction of tryptamine with 2-bromo-1-propanol in the presence of a Lewis acid catalyst, followed by bromination using N-bromosuccinimide. The resulting intermediate is then subjected to a cyclization reaction with a methyl ketone derivative, leading to the formation of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The overall yield of this process is around 20-30%, and the purity of the final product can be improved by using various purification techniques.

Scientific Research Applications

8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been used as a lead compound for the development of new drugs targeting the serotonin 5-HT2A receptor. In neuroscience, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been used as a tool to study the role of the 5-HT2A receptor in various physiological and pathological processes, including mood regulation, cognition, and schizophrenia. In pharmacology, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been used to investigate the pharmacokinetics and pharmacodynamics of 5-HT2A receptor agonists and antagonists.

properties

IUPAC Name

8-bromo-7-(2-bromopropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N4O2/c1-5(11)4-16-6-7(13-9(16)12)14(2)10(18)15(3)8(6)17/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVWFKZVQRMWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-(2-bromopropyl)-1,3-dimethylpurine-2,6-dione

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